N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-amine
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Overview
Description
N-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-N-[3,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a brominated methoxyphenyl group and a nitrophenyl pyrazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-N-[3,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]AMINE typically involves a multi-step process:
Formation of the Aldehyde Intermediate: The starting material, 3-bromo-4-methoxybenzaldehyde, is prepared through bromination and methoxylation of benzaldehyde.
Synthesis of the Pyrazole Derivative: The pyrazole derivative is synthesized by reacting 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole with appropriate reagents under controlled conditions.
Condensation Reaction: The final step involves the condensation of the aldehyde intermediate with the pyrazole derivative in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-N-[3,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-N-[3,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-N-[3,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-N-[3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINE
- **N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[3,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]AMINE
Uniqueness
N-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-N-[3,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]AMINE is unique due to the presence of both brominated and nitro-substituted aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H17BrN4O3 |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-N-[3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]methanimine |
InChI |
InChI=1S/C19H17BrN4O3/c1-12-19(21-11-14-4-9-18(27-3)17(20)10-14)13(2)23(22-12)15-5-7-16(8-6-15)24(25)26/h4-11H,1-3H3 |
InChI Key |
MQOAJVMLJYHFIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)N=CC3=CC(=C(C=C3)OC)Br |
Origin of Product |
United States |
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